N-Isopropyl 4,5-diamino pyrazole sulfate
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov This structural motif is of paramount importance in heterocyclic chemistry due to its versatile applications and interesting properties. numberanalytics.com The pyrazole ring is aromatic, possessing four π-electrons and an unshared pair of electrons on the NH nitrogen, which contributes to its stability and distinct reactivity. researchgate.net
The significance of the pyrazole core stems from its ability to serve as a scaffold in the design of a wide array of functional molecules. numberanalytics.comglobalresearchonline.net Its amphoteric nature allows for the straightforward introduction of various functional groups, making it a valuable building block in organic synthesis. researchgate.net Pyrazole derivatives are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicinal chemistry, the pyrazole nucleus is considered a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. numberanalytics.comresearchgate.net This has led to the development of numerous pyrazole-based compounds with a broad spectrum of biological activities. globalresearchonline.netmdpi.com
Overview of N-Isopropyl 4,5-diamino pyrazole sulfate (B86663) as a Key Pyrazole Derivative
N-Isopropyl 4,5-diamino pyrazole sulfate is a specific derivative of pyrazole that has found a niche in certain industrial applications, most notably as a component in oxidative hair dyes. paulaschoice-eu.comcosmileeurope.euhaut.de In this context, it acts as a dye precursor, which, upon reaction with a coupler and an oxidizing agent, forms the final hair colorant. cir-safety.org
The chemical structure of this compound is characterized by an isopropyl group attached to one of the nitrogen atoms of the pyrazole ring and two amino groups at positions 4 and 5. The sulfate salt form enhances its stability and solubility properties.
Below is a data table summarizing the key chemical identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 1-(1-Methylethyl)-1H-pyrazole-4,5-diamine sulfate |
| Molecular Formula | C6H12N4.H2O4S |
| Molecular Weight | 238.265 g/mol |
| CAS Number | 173994-78-0 |
| Stereochemistry | Achiral |
Data sourced from multiple chemical databases. epa.gov
Historical Development of Diaminopyrazole Synthesis Methodologies
The synthesis of pyrazole derivatives has been a subject of extensive research since the initial discovery of pyrazole in the late 19th century. numberanalytics.com The development of synthetic routes to diaminopyrazoles, a subset of pyrazole derivatives, has evolved significantly over time, driven by the need for these compounds in various applications.
Early methods for pyrazole synthesis often involved the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), a reaction known as the Knorr pyrazole synthesis. numberanalytics.com Over the years, numerous other strategies have been developed to access the pyrazole core. mdpi.comnih.gov
The synthesis of aminopyrazoles, and more specifically diaminopyrazoles, often requires specialized starting materials and reaction conditions. One general approach involves the reaction of a suitably substituted precursor with hydrazine or a hydrazine derivative. For instance, the synthesis of 3,5-diamino-1H-pyrazole has been achieved through a three-step process starting from an aniline (B41778) derivative, which is diazotized and then reacted with malononitrile (B47326), followed by ring-closure with hydrazine. nih.govresearchgate.net
Modern synthetic methods continue to refine the synthesis of diaminopyrazoles, focusing on improving yields, regioselectivity, and procedural simplicity. These advancements include the use of novel catalysts and reaction media to facilitate the construction of the diaminopyrazole scaffold. mdpi.comnih.gov For example, one reported method for preparing 4-nitro-3,5-diaminopyrazoles involves the reaction of nitropyrimidine with arylhydrazines. mdpi.comnih.gov While specific synthesis routes for this compound are proprietary and not extensively detailed in public literature, the general principles of pyrazole and diaminopyrazole synthesis provide a foundational understanding of the chemical transformations involved.
Properties
CAS No. |
173994-78-0 |
|---|---|
Molecular Formula |
C6H14N4O4S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-propan-2-ylpyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C6H12N4.H2O4S/c1-4(2)10-6(8)5(7)3-9-10;1-5(2,3)4/h3-4H,7-8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VKGPVOKDWZAKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropyl 4,5 Diamino Pyrazole Sulfate
Strategies for Constructing the Pyrazole (B372694) Ring System
The formation of the central pyrazole scaffold is the foundational step in the synthesis. Various methods have been developed for constructing this five-membered aromatic heterocycle, primarily involving cyclization reactions or the transformation of other heterocyclic systems. chim.it
The most prevalent and versatile approach to pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.ityoutube.com This method offers a direct route to the pyrazole core.
One of the most effective strategies for creating aminopyrazoles starts with α,β-unsaturated nitriles. arkat-usa.org For instance, the reaction of dinitriles or β-ketonitriles with hydrazine or its derivatives is a widely used method. nih.govbeilstein-journals.org A key open-chain precursor is an alkyl (ethoxymethylene)cyanoacetate, which can react with a substituted hydrazine, such as isopropylhydrazine, to directly form the N-isopropyl substituted 5-aminopyrazole ring system. google.com This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization onto the nitrile group. nih.gov
Another significant route involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. beilstein-journals.orgnih.gov These reactions typically form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole. nih.gov Multicomponent reactions, for example, coupling alkynes, nitriles, and titanium imido complexes, represent a modern and modular approach to constructing multisubstituted pyrazoles, avoiding the direct use of potentially hazardous hydrazine reagents by forming the N-N bond in a late-stage oxidation step. nih.govconsensus.app
Table 1: Comparison of Pyrazole Ring Construction Methods
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Knorr Synthesis & Variants | 1,3-Dicarbonyls + Hydrazines | Classic, widely applicable method for pyrazole formation. | youtube.com |
| From β-Ketonitriles | β-Ketonitriles + Hydrazines | Direct route to 5-aminopyrazoles, a key intermediate class. | nih.govbeilstein-journals.org |
| From α,β-Unsaturated Nitriles | Alkylidenemalononitriles + Hydrazines | Efficiently yields 3,5-diaminopyrazoles or substituted 5-aminopyrazoles. | arkat-usa.orgnih.gov |
| Multicomponent Synthesis | Alkynes, Nitriles, Ti Imido Complexes | Modular, avoids direct use of hydrazine, forms N-N bond via oxidation. | nih.govconsensus.app |
An alternative to building the pyrazole ring from acyclic precursors is the chemical transformation of other pre-existing heterocyclic rings. Skeletal editing provides a powerful tool for converting more common heterocycles into pyrazoles.
A notable example is the conversion of pyrimidines into pyrazoles. nih.govnih.gov This transformation is achieved through a formal one-carbon deletion process. The reaction typically involves a room-temperature triflylation of the pyrimidine (B1678525) ring, which activates it for a subsequent hydrazine-mediated skeletal remodeling. organic-chemistry.orgacs.org This method is advantageous as it proceeds under mild conditions and can tolerate a wide range of functional groups. nih.gov Similarly, fused pyrimidine systems, like imidazo[1,2-a]pyrimidines, can be cleaved by hydrazine to yield highly substituted pyrazoles. rsc.org
Introduction of Amino and Isopropyl Moieties
Once the pyrazole ring is formed, the next critical phase is the introduction of the two amino groups at the C4 and C5 positions and the isopropyl group at the N1 position. These steps can sometimes be integrated into the ring formation itself or performed on a pre-formed pyrazole intermediate.
Achieving the 4,5-diamino substitution pattern often requires a multi-step approach. The 5-amino group is commonly introduced during the initial cyclization, for example, by using precursors like β-ketonitriles or malononitrile (B47326) derivatives. arkat-usa.orgnih.gov
The 4-amino group is frequently installed via the reduction of a 4-nitro group. arkat-usa.org A typical sequence involves the nitration of the pyrazole ring at the C4 position using a mixture of sulfuric and nitric acids, followed by reduction of the nitro group. google.comcir-safety.org Catalytic hydrogenation is a common method for this reduction. cir-safety.orgresearchgate.net Other precursors that can be reduced to the 4-amino group include 4-nitrosopyrazoles and 4-azopyrazoles. arkat-usa.org
Alternatively, modern cross-coupling reactions offer a direct route to C4-amination. The Buchwald-Hartwig palladium-catalyzed amination or copper-catalyzed C-N coupling reactions can be used to aminate 4-halopyrazoles, providing a direct method for installing the amino group at this position. nih.govmdpi.com
The isopropyl group can be introduced at the N1 position either by starting with isopropylhydrazine during the initial ring synthesis or by alkylating a pre-formed NH-pyrazole. beilstein-journals.orgnih.gov Using isopropylhydrazine offers the advantage of controlling the regiochemistry from the outset.
When alkylating an existing pyrazole, regioselectivity can be a challenge, potentially yielding a mixture of N1 and N2 isomers. nih.gov Several methods are available for this transformation. Classical N-alkylation involves reacting the pyrazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. A more specialized technique is the Mitsunobu reaction, which uses an alcohol (isopropanol) along with triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net Another modern approach employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. mdpi.com For industrial-scale synthesis, gas-phase alkylation over solid catalysts like crystalline aluminosilicates represents an efficient option. google.comgoogle.com
Table 2: Summary of Functional Group Introduction Strategies
| Functional Group | Method | Reagents/Conditions | Reference |
|---|---|---|---|
| 4-Amino Group | Reduction of Nitro Group | 1. HNO₃/H₂SO₄ (Nitration) 2. Catalytic Hydrogenation (e.g., H₂, Pd/C) | arkat-usa.orggoogle.comcir-safety.org |
| C-N Cross-Coupling | 4-Halopyrazole + Amine source with Pd or Cu catalyst. | nih.govmdpi.com | |
| N-Isopropyl Group | From Substituted Hydrazine | Isopropylhydrazine in initial cyclization reaction. | beilstein-journals.orgnih.gov |
| Mitsunobu Reaction | Isopropanol, DEAD/DIAD, PPh₃. | researchgate.net | |
| Acid-Catalyzed Alkylation | Isopropyl trichloroacetimidate, Brønsted acid catalyst. | mdpi.com |
Salt Formation and Purification Techniques for Sulfate (B86663) Derivatives
The final step in the synthesis is the formation of the sulfate salt and subsequent purification of the product. Once the N-Isopropyl 4,5-diamino pyrazole free base is synthesized, it is converted to its sulfate salt to improve stability and handling properties.
This is typically achieved by dissolving the final compound in a suitable solvent, such as an alkanol, and then treating the solution with sulfuric acid. google.com The sulfate salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.
Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual catalysts. Recrystallization is a common and effective method for purifying solid organic compounds. google.com The crude sulfate salt can be dissolved in a suitable solvent system (e.g., water-methanol mixtures) at an elevated temperature and then allowed to cool slowly, promoting the formation of pure crystals. google.com For removing ionic impurities, techniques like ion-exchange chromatography can be employed. google.com
Optimization of Reaction Conditions for Improved Yields and Purity
The industrial viability of synthesizing N-Isopropyl 4,5-diamino pyrazole sulfate hinges on maximizing product output while minimizing impurities. This necessitates a thorough investigation into every parameter of the reaction, from the choice of catalyst to the physical conditions under which the reaction is performed.
Investigation of Catalytic Systems and Reaction Media
The synthesis of this compound typically involves two key steps: the N-isopropylation of a suitable pyrazole precursor and the subsequent reduction of a nitro group to an amino group. The choice of catalytic system and reaction medium is paramount for the efficiency of both stages.
The N-alkylation of pyrazoles can be achieved under basic conditions, where a strong base is used to deprotonate the pyrazole nitrogen, followed by reaction with an isopropyl halide. fourwaves.com However, acidic catalysis has also been explored. For instance, Brønsted acids like camphorsulfonic acid have been used to catalyze the N-alkylation of pyrazoles with trichloroacetimidates, offering an alternative to methods requiring strong bases or high temperatures. fourwaves.comacs.org The selection of the solvent is also critical, with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being common choices that can influence the regioselectivity of the alkylation. acs.org
For the reduction of the nitro group, catalytic hydrogenation is a widely employed and efficient method. researchgate.net Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. google.commdpi.com The choice of solvent can impact the reaction rate and selectivity, with lower alcohols such as methanol (B129727) and ethanol (B145695) being preferred. researchgate.net The use of aqueous media is also being explored as a "green" alternative. nih.gov
Table 1: Effect of Catalytic Systems and Solvents on the N-isopropylation of a Dihalonitropyrazole Precursor (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| K₂CO₃ | DMF | 80 | 12 | 75 | 92 |
| NaH | THF | 65 | 8 | 82 | 95 |
| Cs₂CO₃ | DMSO | 80 | 10 | 85 | 96 |
| K₂CO₃ | Acetonitrile | 80 | 18 | 68 | 90 |
Table 2: Influence of Catalytic System on the Hydrogenation of N-isopropyl-4-nitro-5-aminopyrazole (Illustrative Data)
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 5% Pd/C | Ethanol | 5 | 25 | 6 | 95 | 98 |
| 10% Pd/C | Methanol | 5 | 25 | 4 | 98 | 99 |
| Raney Nickel | Ethanol | 10 | 50 | 8 | 88 | 95 |
| 5% Pt/C | Acetic Acid | 5 | 25 | 6 | 92 | 97 |
Influence of Temperature and Pressure on Reaction Efficiency
In the context of catalytic hydrogenation, temperature and hydrogen pressure are interdependent variables. An increase in hydrogen pressure generally enhances the rate of reduction, allowing for the use of lower reaction temperatures. For the reduction of nitroaromatic compounds, moderate pressures are often beneficial. For instance, studies on the reduction of nitrobenzene (B124822) have shown that a pressure of 2.0 MPa can lead to high yields, while higher pressures might increase the formation of tarry byproducts. The hydrogenation of nitrobenzene to aniline (B41778) has been successfully carried out at room temperature and atmospheric pressure using a Pd on glass wool catalyst. researchgate.net For the hydrogenation of N-isopropyl-4-nitro-5-aminopyrazole, typical conditions might involve temperatures in the range of 20-70°C and pressures from atmospheric to several atmospheres. google.com
Table 3: Effect of Temperature and Pressure on the Catalytic Hydrogenation of N-isopropyl-4-nitro-5-aminopyrazole using 10% Pd/C in Methanol (Illustrative Data)
| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 1 | 12 | 85 | 97 |
| 25 | 5 | 4 | 98 | 99 |
| 50 | 1 | 6 | 92 | 98 |
| 50 | 5 | 2 | 99 | 99.5 |
| 70 | 5 | 1.5 | 97 | 98 |
Comparison of Conventional and Advanced Synthetic Approaches (e.g., microwave-assisted)
Traditional synthetic methods often rely on conventional heating, which can lead to long reaction times and the formation of side products due to uneven heating. researchgate.net In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields and purity. researchgate.netresearchgate.netacs.orgrsc.orgdergipark.org.tr
Microwave irradiation directly heats the reactants and solvent, leading to a rapid and uniform temperature increase. nih.gov This can significantly reduce reaction times, often from hours to minutes. researchgate.netresearchgate.netacs.org Several studies have compared conventional heating with microwave irradiation for the synthesis of pyrazole derivatives, consistently demonstrating the advantages of the latter in terms of shorter reaction times and often higher yields. researchgate.netresearchgate.netacs.org For example, the synthesis of phenyl-1H-pyrazoles using MAOS resulted in yields of 91-98% in 5 minutes, compared to 73-90% in 2 hours with conventional heating. researchgate.netacs.org The application of microwave-assisted synthesis to the N-alkylation and subsequent reduction steps for this compound could therefore offer a more efficient and environmentally friendly route.
Table 4: Comparison of Conventional Heating and Microwave-Assisted Synthesis for the N-isopropylation of a Dihalonitropyrazole (Illustrative Data)
| Method | Heating | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Conventional | Oil Bath | DMF | 80 | 12 h | 75 | 92 |
| Microwave | Irradiation | DMF | 120 | 15 min | 88 | 96 |
Table 5: Comparison of Conventional Heating and Microwave-Assisted Synthesis for the Hydrogenation Step (Illustrative Data)
| Method | Heating | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Conventional | Reflux | Ethanol | 78 | 6 h | 95 | 98 |
| Microwave | Irradiation | Ethanol | 100 | 10 min | 97 | 99 |
Chemical Reactivity and Derivatization of N Isopropyl 4,5 Diamino Pyrazole Sulfate
Reactivity of the Diamino Functionality
The adjacent amino groups at the C4 and C5 positions of the pyrazole (B372694) ring are the primary sites of reactivity, behaving as potent nucleophiles. Their proximity allows for facile construction of annulated ring systems and derivatization through various reactions.
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The 1,2-diamine arrangement on the pyrazole core is an ideal precursor for the synthesis of a variety of fused heterocyclic systems through cyclocondensation reactions with bifunctional electrophiles. These reactions are of significant interest as they provide access to novel scaffolds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
The general principle involves the reaction of the two amino groups with a reagent containing two electrophilic centers, leading to the formation of a new six-membered ring fused to the pyrazole. Common reagents for these transformations include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and their synthetic equivalents.
For instance, the reaction of a 4,5-diaminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, in an appropriate solvent can lead to the formation of a pyrazolo[3,4-b]pyridine derivative. The reaction proceeds through initial condensation of one amino group with one of the carbonyls, followed by intramolecular cyclization and dehydration.
| Reagent | Fused System | General Product Structure |
| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | A pyridine (B92270) ring fused to the pyrazole |
| α-Ketoester (e.g., Ethyl Pyruvate) | Pyrazolo[3,4-b]pyrazin-2(1H)-one | A pyrazinone ring fused to the pyrazole |
| Malononitrile (B47326) Dimer | Pyrazolo[3,4-b]pyridine-5-carbonitrile | A substituted pyridine ring fused to the pyrazole |
These cyclocondensation reactions are often catalyzed by acids or bases and can be influenced by reaction conditions such as temperature and solvent to control regioselectivity and yield. The resulting fused systems, such as pyrazolopyridines and pyrazolopyrimidines, are structurally analogous to purines and have been explored for their biological activities. nih.govmdpi.com
Acylation and Sulfonylation Reactions
The primary amino groups of N-Isopropyl-4,5-diaminopyrazole sulfate (B86663) readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions are useful for introducing a variety of substituents that can modulate the electronic and steric properties of the molecule.
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding amides. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products can be obtained. The use of a non-nucleophilic acid scavenger is often necessary to neutralize the hydrogen chloride or carboxylic acid byproduct. nih.govlibretexts.org For example, reaction with acetyl chloride would yield the corresponding N-acetyl or N,N'-diacetyl derivative.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. These sulfonamide derivatives are often crystalline solids and can be useful for characterization purposes. The reaction conditions are similar to those for acylation. researchgate.netnih.gov
| Reagent | Functional Group Introduced | Product Type |
| Acetyl Chloride | Acetyl | Amide |
| Benzoyl Chloride | Benzoyl | Amide |
| p-Toluenesulfonyl Chloride | Tosyl | Sulfonamide |
It is important to note that under strongly acidic conditions, the amino groups will be protonated, reducing their nucleophilicity and potentially hindering these reactions. nih.gov
Diazotization and Subsequent Chemical Transformations
The aromatic primary amino groups of N-Isopropyl-4,5-diaminopyrazole sulfate can undergo diazotization upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com This reaction converts the amino groups into diazonium salt functionalities (-N₂⁺), which are versatile intermediates for a range of chemical transformations.
Given the presence of two amino groups, selective mono-diazotization can be challenging and often leads to a mixture of products. The resulting diazonium salts are generally unstable and are used immediately in subsequent reactions. nih.gov
Common subsequent transformations include:
Sandmeyer-type reactions: Replacement of the diazonium group with a variety of nucleophiles, such as halides (Cl⁻, Br⁻) or cyanide (CN⁻), using copper(I) salts as catalysts. masterorganicchemistry.com
Schiemann reaction: Replacement with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com
Gomberg-Bachmann reaction: Arylation by reaction with an aromatic compound.
Azo coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This reaction is an example of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. youtube.com
The reactivity of the diazonium intermediates provides a powerful tool for introducing a wide array of functional groups onto the pyrazole ring that would be difficult to install directly.
Transformations Involving the Pyrazole Ring System
While the diamino functionalities are the most reactive sites, the pyrazole ring itself can participate in chemical transformations, although its reactivity is influenced by the substituents present.
Electrophilic Aromatic Substitution Pathways
The pyrazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. youtube.com The position of substitution is directed by the existing substituents. In N-Isopropyl-4,5-diaminopyrazole, the two amino groups are powerful activating, ortho-, para-directing groups. However, since the ortho and para positions relative to the amino groups are already substituted, electrophilic attack on the pyrazole ring itself is considered.
The C4 position of the pyrazole ring is generally the most nucleophilic and thus the most likely site for electrophilic attack. encyclopedia.pub However, in this specific molecule, the C4 position is occupied by an amino group. Therefore, any electrophilic substitution would have to occur at the C3 position, which is significantly less favored due to the electronic effects of the ring nitrogens.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. These reactions are often difficult on pyrazoles due to the basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst, deactivating the ring. researchgate.net
Given the presence of the strongly activating amino groups, harsh conditions for electrophilic substitution are generally not required, but careful control is needed to avoid side reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group.
In the case of N-Isopropyl-4,5-diaminopyrazole sulfate, the amino groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic displacement of a hydrogen atom is highly unlikely.
For SₙAr to occur on a pyrazole ring, a derivative containing a good leaving group, such as a halogen, at a position activated by electron-withdrawing groups would be necessary. For example, if the pyrazole ring were substituted with a nitro group and a halogen, nucleophilic displacement of the halogen would be more feasible. nih.gov
Mechanistic Investigations of Key Reactions
The chemical reactivity of N-Isopropyl 4,5-diamino pyrazole sulfate is largely characterized by the nucleophilicity of its amino groups and the aromatic pyrazole ring. These sites are susceptible to reaction with various electrophiles, most notably in the context of nitrosation and oxidative coupling.
The presence of primary and secondary amine functionalities in diaminopyrazole structures raises concerns about their potential to undergo nitrosation to form N-nitroso compounds, which are often carcinogenic. nih.gov Primary amines are known to be readily nitrosated by nitrosating agents, leading to the formation of unstable N-nitroso products that can rapidly decompose to form diazonium salts. nih.gov In contrast, the nitrosation of secondary amines to diazonium species is less common due to hindrance from alkyl groups, with these amines typically being converted to their corresponding nitrosamines. nih.gov
In the case of a related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, it has been noted that while it possesses two primary aryl amine groups and two nitrogen atoms within the pyrazole ring, N-nitrosation is not expected to be a significant pathway. cir-safety.org Aryl amines generally yield diazonium salts rather than stable nitrosamines. Furthermore, while pyrazoles can undergo nitrosation, this typically occurs at a carbon atom of the aromatic ring (C-nitrosation) rather than at a nitrogen atom (N-nitrosation), thus not forming N-nitrosamines. cir-safety.org
Mechanistic studies on the nitrosation of N,N-dialkyl aromatic amines have sometimes implicated the formation of an amine radical cation, which is then followed by rapid ring opening or other rearrangements. For instance, the reaction of certain N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl (B3062369) group, a process that is suggested to proceed through an amine radical cation intermediate. researchgate.net While not directly studying this compound, this research provides insight into potential nitrosation mechanisms of N-substituted amino heterocycles.
The synthesis of 4,5-diaminopyrazole derivatives often proceeds through several key intermediates. A general synthetic route involves the use of 3,5-dibromo-4-nitropyrazole as a starting material. google.com This compound can be produced by the nitration of pyrazole to form 4-nitropyrazole, followed by bromination. google.com
The synthesis of N-substituted 4,5-diaminopyrazoles, including the N-isopropyl derivative, typically involves the following steps, each with distinct intermediates:
N-Alkylation: The initial step is the alkylation of a protected pyrazole precursor. For instance, 3,5-dibromo-4-nitropyrazole can be reacted with an appropriate alkylating agent to introduce the N-isopropyl group.
Amination: Subsequent reaction with an amine, such as benzylamine, can displace one of the bromo groups to yield a 5-amino-3-bromo-4-nitropyrazole derivative. cir-safety.org
Reduction: The final step is the reduction of the nitro group and the remaining bomo group to yield the desired 4,5-diamino pyrazole. Catalytic hydrogenation is a common method for this transformation. cir-safety.orggoogle.com
The synthesis of various pyrazole derivatives can also involve nitrile intermediates. For example, 2-(arylhydrazono) propanedinitriles can be reacted with substituted benzhydrazides to form 3,5-diaminopyrazole derivatives. connectjournals.com
A patent for the synthesis of 4,5-diaminopyrazole derivatives for hair dyes describes a process starting from 3,5-dibromo-4-nitropyrazole. This is reacted to form an N-substituted-3,5-dibromo-4-nitropyrazole, which is then catalytically hydrogenated to the final 4,5-diaminopyrazole product. google.com
| Intermediate Type | General Structure/Description | Role in Synthesis |
| 4-Nitropyrazole | Pyrazole ring with a nitro group at the 4-position. | Precursor for the introduction of the amino group at the 4-position. |
| 3,5-Dibromo-4-nitropyrazole | A key starting material with bromine atoms that can be displaced. | Allows for the sequential introduction of substituents. google.com |
| N-substituted-3,5-dibromo-4-nitropyrazole | The pyrazole nitrogen is substituted with the desired alkyl group. | Key intermediate leading to the final N-substituted product. google.com |
| 5-Amino-3-bromo-4-nitropyrazole derivative | One of the bromo groups is replaced by an amino group. | An intermediate in the stepwise synthesis of the diamino product. cir-safety.org |
| Nitrile Intermediates | e.g., 2-(arylhydrazono) propanedinitriles | Used in alternative synthetic routes to form the pyrazole ring. connectjournals.com |
Synthesis of Novel Derivatives and Analogs with Modified Substituent Effects
The synthesis of novel derivatives of this compound can be envisioned through modifications at several positions on the pyrazole ring, allowing for the tuning of its properties for various applications. Structure-activity relationship (SAR) studies on related pyrazole compounds have demonstrated that the nature and position of substituents can significantly impact their biological and chemical properties.
For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3 and 5 positions of the pyrazole ring with different aryl moieties were explored to modulate inhibitory activity and selectivity. nih.gov The introduction of acidic substituents was found to generally increase inhibitory activity against meprin β. nih.gov
In another study on pyrazolyl acylhydrazones and amides, a divergent synthetic approach was used to create a library of compounds with different decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus. mdpi.com This allowed for the investigation of the effects of these substituents on the antiproliferative and antioxidant properties of the molecules.
The synthesis of new derivatives of this compound could involve:
Variation of the N-1 substituent: Replacing the isopropyl group with other alkyl, aryl, or functionalized groups could influence the compound's solubility, reactivity, and interactions with biological targets.
Substitution on the pyrazole ring: Introduction of substituents at the 3-position of the pyrazole ring could alter the electronic properties and steric profile of the molecule.
Derivatization of the amino groups: The primary amino groups at the 4 and 5 positions are reactive sites for acylation, alkylation, and condensation reactions to form a wide range of derivatives, such as Schiff bases and heterocyclic fused systems. tsijournals.comnih.gov
The following table outlines potential modifications and their predicted effects based on general principles of medicinal chemistry and the study of related pyrazole systems.
| Modification Site | Potential Substituent | Predicted Effect on Properties |
| N-1 Position | Longer alkyl chains | Increased lipophilicity |
| Hydroxyalkyl groups | Increased water solubility | |
| Aromatic rings | Altered electronic properties and potential for π-stacking interactions | |
| C-3 Position | Electron-withdrawing groups (e.g., -CF3, -NO2) | Increased acidity of N-H protons, potential for altered reactivity |
| Electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density in the pyrazole ring | |
| 4- and 5-Amino Groups | Acylation | Formation of amides with altered solubility and hydrogen bonding capabilities |
| Condensation with aldehydes/ketones | Formation of Schiff bases, leading to extended conjugated systems | |
| Cyclization reactions | Formation of fused heterocyclic systems with potentially novel biological activities |
Spectroscopic and Structural Elucidation of N Isopropyl 4,5 Diamino Pyrazole Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons within a molecule.
¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of N-Isopropyl 4,5-diamino pyrazole (B372694) sulfate (B86663) is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The isopropyl group would give rise to a doublet for the six equivalent methyl protons and a septet for the methine proton, a characteristic pattern resulting from spin-spin coupling. The protons of the two amino groups (-NH₂) are expected to appear as broad singlets, a feature often observed due to quadrupole broadening and potential chemical exchange. The single proton attached to the pyrazole ring would likely appear as a singlet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Isopropyl 4,5-diamino pyrazole sulfate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(CH₃ )₂ | ~1.2-1.4 | Doublet |
| -CH (CH₃)₂ | ~4.0-4.5 | Septet |
| 4-NH₂ | ~5.0-6.0 | Broad Singlet |
| 5-NH₂ | ~6.0-7.0 | Broad Singlet |
| Pyrazole-H | ~7.0-7.5 | Singlet |
Note: Predicted values are based on the analysis of similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The isopropyl group will show two signals: one for the two equivalent methyl carbons and another for the methine carbon. The carbon atoms of the pyrazole ring will also have characteristic chemical shifts, influenced by the nitrogen atoms and the amino substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(C H₃)₂ | ~20-25 |
| -C H(CH₃)₂ | ~50-55 |
| Pyrazole C -H | ~120-130 |
| Pyrazole C -NH₂ (C4) | ~135-145 |
| Pyrazole C -NH₂ (C5) | ~145-155 |
Note: Predicted values are based on the analysis of similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A cross-peak between the septet of the isopropyl methine proton and the doublet of the methyl protons would definitively confirm the isopropyl group's structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be used to assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). It would be instrumental in confirming the attachment of the isopropyl group to the nitrogen atom of the pyrazole ring by showing a correlation between the isopropyl methine proton and the pyrazole ring carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amino groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely produce signals in the 1500-1650 cm⁻¹ region. The presence of the sulfate counter-ion would be indicated by strong absorption bands characteristic of S=O stretching, typically in the 1000-1250 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N, C=C Stretch (Pyrazole Ring) | 1500-1650 |
| S=O Stretch (Sulfate) | 1000-1250 |
Note: Predicted values are based on characteristic group frequencies and may be influenced by the solid-state packing and hydrogen bonding.
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the pyrazole ring and the S-O symmetric stretch of the sulfate ion are often strong in the Raman spectrum. This technique could provide additional confirmatory data for the structural elucidation of this compound. However, specific Raman data for this compound is not currently available in the literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would confirm its molecular weight. bohrium.com However, specific studies detailing its fragmentation pathways under mass spectrometric analysis are not available in the reviewed literature. General fragmentation patterns for pyrazole derivatives often involve cleavage of the pyrazole ring and loss of substituents, but without experimental data for this specific compound, any proposed fragmentation is purely theoretical.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, providing information about its chromophores. While it is expected that this compound would exhibit absorption in the UV-Vis region due to the pyrazole ring and amino groups, no specific absorption maxima (λmax) or molar absorptivity data have been reported. Such data would be invaluable for understanding the electronic structure of the molecule.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.
Determination of Molecular Conformation and Relative Stereochemistry
A crystal structure analysis of this compound would reveal the precise spatial arrangement of its atoms, including the conformation of the isopropyl group relative to the pyrazole ring and the geometry of the amino groups. This information is fundamental to understanding its chemical behavior, however, no crystallographic data is currently available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The presence of amino groups and the pyrazole ring suggests the potential for significant intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing and physical properties of the compound. Without a crystal structure, the nature and extent of these interactions remain unknown.
Crystal Packing Arrangements and Polymorphism Studies
The study of crystal packing and polymorphism is essential for understanding the solid-state properties of a material. Different polymorphic forms can exhibit varying solubility, stability, and other physical characteristics. There are no published studies on the crystal packing or potential polymorphism of this compound.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal decomposition pathways)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of a compound. TGA data for this compound would provide information on its decomposition temperatures and the mass loss at each stage, offering insights into its thermal degradation pathways. However, no such thermal analysis data has been found in the public domain. Studies on other pyrazole derivatives suggest that thermal decomposition can be complex, but these findings cannot be directly extrapolated to the compound . acs.orgresearchgate.netresearchgate.netmdpi.com
Computational and Theoretical Investigations of N Isopropyl 4,5 Diamino Pyrazole Sulfate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For N-Isopropyl 4,5-diamino pyrazole (B372694) sulfate (B86663), these calculations can predict its geometry, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry of N-Isopropyl 4,5-diamino pyrazole, which corresponds to the lowest energy arrangement of its atoms.
Below is an illustrative data table of optimized geometrical parameters for a related pyrazole derivative, calculated using DFT methods, which serves as a model for what would be obtained for N-Isopropyl 4,5-diamino pyrazole sulfate.
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | N1-N2 | 1.35 |
| C3-C4 | 1.40 | |
| C4-C5 | 1.42 | |
| N1-C5 | 1.38 | |
| Bond Angle | N2-N1-C5 | 110.5 |
| N1-C5-C4 | 108.0 | |
| C3-C4-C5 | 105.0 | |
| Dihedral Angle | C5-N1-N2-C3 | 0.0 |
| Note: This data is representative of a generic pyrazole ring and is intended for illustrative purposes. Actual values for this compound would require specific calculations. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring and the amino substituents, while the LUMO is often distributed across the heterocyclic system. mdpi.com This distribution indicates that these regions are the primary sites for electrophilic and nucleophilic attack, respectively. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index.
Illustrative Reactivity Descriptors for a Pyrazole Derivative:
| Parameter | Formula | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.5 to -6.5 |
| LUMO Energy | ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.25 to 4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
| Note: These values are illustrative and based on general findings for substituted pyrazoles. nih.govresearchgate.net |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen atoms of the pyrazole ring and the amino groups.
Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms.
Analysis of MEP maps for related pyrazole compounds confirms that the nitrogen atoms and amino groups are the most electron-rich sites, making them key to the molecule's reactivity and intermolecular interactions. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations explore the conformational flexibility and macroscopic properties of molecules.
Conformational Analysis and Energy Landscapes
The N-isopropyl group attached to the pyrazole ring is flexible and can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
By systematically rotating the dihedral angle of the isopropyl group relative to the pyrazole ring and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the lowest energy (most stable) conformations and the transition states that separate them. Such studies are critical for understanding how the molecule's shape influences its interactions with its environment. For N-alkylated pyrazoles, the steric hindrance and electronic interactions of the alkyl group with the pyrazole ring dictate the preferred conformations. consensus.app
Simulation of Solvent Effects on Molecular Properties
The chemical behavior and properties of this compound are significantly influenced by its surrounding environment, particularly the solvent. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical models that incorporate solvent effects, are crucial for understanding these interactions. uomustansiriyah.edu.iqnih.gov
MD simulations can model the dynamic behavior of the this compound molecule in a solution, providing insights into how solvent molecules arrange themselves around the solute. uomustansiriyah.edu.iqnih.gov For instance, in an aqueous solution, water molecules are expected to form hydrogen bonds with the amino groups and the nitrogen atoms of the pyrazole ring. Simulations can reveal the stability and geometry of these hydration shells. Studies on similar pyrazole derivatives in aqueous solutions have shown that hydration shells are stable within a certain temperature range, though the specific arrangement and number of water molecules can vary with temperature. uomustansiriyah.edu.iq
Quantum mechanical calculations, often employing a polarizable continuum model (PCM), can predict how the solvent's polarity affects the molecule's electronic structure and properties. nih.gov These calculations treat the solvent as a continuous medium with a specific dielectric constant, which influences the charge distribution within the solute molecule. This approach is instrumental in predicting changes in molecular geometry, dipole moment, and spectroscopic properties in different solvents. For pyrazole derivatives, solvent effects have been shown to impact the stability of different tautomeric forms and the energies of frontier molecular orbitals. nih.gov
Table 1: Representative Data from a Simulated Solvent Effect Study on a Pyrazole Derivative
| Property | Gas Phase (Calculated) | Water (Calculated, PCM) |
| Dipole Moment (Debye) | 2.5 D | 3.8 D |
| HOMO Energy (eV) | -5.8 eV | -6.0 eV |
| LUMO Energy (eV) | -1.2 eV | -1.4 eV |
| HOMO-LUMO Gap (eV) | 4.6 eV | 4.6 eV |
Note: This table presents illustrative data based on typical computational results for pyrazole derivatives to demonstrate the influence of a solvent like water. Actual values for this compound would require a specific computational study.
Investigation of Intermolecular Interactions
Intermolecular interactions, particularly hydrogen bonding, play a critical role in the solid-state structure and biological interactions of this compound. The molecule has several hydrogen bond donors (the two amino groups) and acceptors (the nitrogen atoms of the pyrazole ring).
Computational studies can elucidate the nature and strength of these interactions. Quantum chemical calculations can be used to model dimers or larger clusters of the molecule, determining the preferred hydrogen bonding motifs and their binding energies. For example, studies on other pyrazole-containing systems have detailed the formation of strong intermolecular hydrogen bonds, which significantly influence their crystal packing and physical properties. nih.gov
In the context of this compound, it is anticipated that the amino groups would readily participate in hydrogen bonding with the pyrazole nitrogen atoms of neighboring molecules, leading to the formation of extended networks in the solid state. The presence of the sulfate counter-ion would also introduce strong ionic and hydrogen bonding interactions. Computational models can predict the geometry of these interactions, including bond distances and angles, which can be compared with experimental data from X-ray crystallography. rdd.edu.iq
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. aps.org For this compound, these calculations would predict the chemical shifts for the protons and carbons of the isopropyl group, the pyrazole ring, and the amino groups. Comparing these theoretical spectra with experimental data can confirm the molecular structure. Studies on substituted pyrazoles have demonstrated that DFT methods can accurately reproduce experimental chemical shifts. researchgate.netresearchgate.net
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed experimental bands. For this compound, key vibrational modes would include the N-H stretching of the amino groups, C-H stretching of the isopropyl group, and various stretching and bending modes of the pyrazole ring. Theoretical studies on pyrazole derivatives have shown a high correlation between calculated and experimental vibrational frequencies. rdd.edu.iq
Table 2: Predicted Spectroscopic Data for a Substituted Diamino Pyrazole Derivative
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| Pyrazole Ring CH | 7.5 |
| NH₂ | 5.0 |
| Isopropyl CH | 4.5 |
| Isopropyl CH₃ | 1.3 |
| ¹³C NMR Chemical Shift (ppm) | |
| Pyrazole Ring C-NH₂ | 145 |
| Pyrazole Ring C-NH₂ | 135 |
| Pyrazole Ring CH | 100 |
| Isopropyl CH | 50 |
| Isopropyl CH₃ | 22 |
| Key IR Frequencies (cm⁻¹) | |
| N-H Stretch | 3400-3200 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Aliphatic) | 2980-2850 |
| N-H Bend | 1650-1600 |
| C=C/C=N Ring Stretch | 1550-1450 |
Note: This table provides representative predicted spectroscopic data for a molecule structurally similar to this compound. The values are illustrative and would need to be confirmed by a specific computational study on the target compound.
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and activation energies can be calculated. nih.gov
The synthesis of substituted pyrazoles can proceed through various pathways, often involving cyclocondensation reactions. organic-chemistry.org For instance, a common route involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. nih.gov
A computational study on the synthesis of this compound would likely investigate the reaction between an appropriate isopropylhydrazine and a suitably substituted three-carbon precursor. DFT calculations could be employed to:
Model the geometries of reactants, transition states, and products.
Calculate the activation energies for different potential reaction pathways to determine the most favorable route. rsc.org
Investigate the role of catalysts or solvents in the reaction mechanism. rsc.org
For example, theoretical studies on the formation of the pyrazole ring have examined the step-by-step mechanism of nucleophilic attack, cyclization, and subsequent aromatization, providing detailed insights into the energetics of each step. nih.govmdpi.com Such studies are crucial for optimizing reaction conditions to improve yields and reduce byproducts.
Advanced Chemical and Materials Science Applications of Pyrazole Derivatives
Coordination Chemistry of Pyrazole (B372694) Ligands
The coordination chemistry of pyrazole derivatives is a rich and extensive field, owing to the versatile binding capabilities of the pyrazole ring. researchgate.net However, specific research into the coordination behavior of N-Isopropyl 4,5-diamino pyrazole sulfate (B86663) is not documented in the searched scientific literature.
A thorough search of scientific databases reveals no published studies on the synthesis and characterization of metal complexes specifically involving N-Isopropyl 4,5-diamino pyrazole sulfate as a ligand. While the synthesis of metal complexes with other pyrazole derivatives is a common practice in inorganic chemistry, leading to a variety of structures with interesting magnetic and catalytic properties, this particular compound has not been the subject of such investigations.
There is no available research data on the specific ligand-metal binding modes and selectivity of this compound. The presence of multiple nitrogen atoms in the pyrazole ring and the amino groups suggests potential for various coordination modes, but without experimental evidence, any discussion would be purely speculative.
Supramolecular Chemistry and Self-Assembly of Pyrazole-Containing Systems
Supramolecular chemistry often utilizes molecules with specific functional groups capable of forming non-covalent interactions. Pyrazole derivatives, with their hydrogen bond donors and acceptors, are excellent candidates for constructing supramolecular architectures. mdpi.com
No studies have been found that report the use of this compound in the design and synthesis of hydrogen-bonded networks or co-crystals. The potential for this compound to form such structures exists due to its amino groups and pyrazole nitrogen atoms, which can participate in hydrogen bonding. However, no crystallographic or spectroscopic data is available to confirm this.
The development of organic-inorganic hybrid materials is a burgeoning field of materials science. uv.escsic.es These materials can exhibit unique properties arising from the combination of their organic and inorganic components. A search of the literature did not yield any reports on the incorporation of this compound into organic-inorganic hybrid materials.
Investigation of Pyrazole Derivatives in Corrosion Inhibition Mechanisms
The use of organic molecules as corrosion inhibitors is a well-established industrial practice. Pyrazole derivatives have been investigated for their potential to protect various metals from corrosion, often showing significant efficacy. qu.edu.qanajah.edunajah.edunih.govresearchgate.netresearchgate.net
A comprehensive literature search found no studies investigating the use of this compound as a corrosion inhibitor. While other pyrazole derivatives have been shown to effectively inhibit the corrosion of metals such as mild steel in acidic media, there is no data to suggest that this compound has been tested for this application. The mechanisms of corrosion inhibition by pyrazole derivatives typically involve the adsorption of the molecule onto the metal surface, forming a protective layer. The efficiency of this process depends on the specific structure of the pyrazole derivative and the nature of the metal and corrosive environment. Without experimental data, it is not possible to comment on the potential corrosion inhibition properties of this compound.
Adsorption Characteristics on Metal Surfaces
The efficacy of pyrazole derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. While specific studies on this compound are not extensively available, the adsorption characteristics can be inferred from the broader class of pyrazole compounds. Research indicates that pyrazole derivatives readily adsorb on the surface of metals such as steel and copper, particularly in acidic media. nih.goviapchem.orgresearchgate.net
The adsorption process is influenced by the electronic structure of the pyrazole molecule and the nature of the metal surface. The pyrazole ring, with its nitrogen heteroatoms, possesses high electron density, making it a center for interaction with the metal surface. scialert.net This interaction can occur through the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. Additionally, the presence of π-electrons in the aromatic ring can facilitate adsorption through π-stacking interactions with the metal surface.
The adsorption of pyrazole inhibitors on a metal surface is often a spontaneous process and can be described by various adsorption isotherms, with the Langmuir isotherm being frequently reported. nih.goviapchem.orgresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), which involves the formation of stronger, covalent-like bonds. nih.govscialert.net The determination of which type of adsorption dominates is often based on the value of the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
The following table, compiled from studies on various pyrazole derivatives, illustrates typical adsorption parameters on steel in an acidic medium.
| Pyrazole Derivative | Metal | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |
|---|---|---|---|---|---|
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | Mild Steel | 1 M HCl | Langmuir | - | researchgate.net |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | Langmuir | - | researchgate.net |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | Langmuir | - | nih.gov |
| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | Langmuir | - | nih.gov |
| 5-methyl derivative of 2,4-dihydro-3H-pyrazol-3-one (Py I) | Copper | H2SO4 | Langmuir | - | iapchem.org |
Influence of Molecular Structure on Inhibitory Efficacy
The amino groups (-NH2) are strong electron-donating groups, which increase the electron density on the pyrazole ring. This enhanced electron density strengthens the ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. nih.gov Furthermore, the nitrogen atoms of the amino groups can themselves act as additional adsorption centers.
The isopropyl group, being an alkyl group, is also electron-donating, further contributing to the electron density of the pyrazole ring. From a steric perspective, the size and orientation of the substituent groups can affect the surface area covered by the adsorbed inhibitor molecules. A larger molecular size can lead to greater surface coverage, thus providing a more effective barrier against corrosive species. scialert.net
The relationship between the molecular structure and inhibition efficiency for a series of pyrazole derivatives is often investigated using computational methods like Density Functional Theory (DFT). These studies help in correlating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment with the observed inhibition efficiency. A higher EHOMO value generally indicates a greater tendency to donate electrons, leading to better inhibition.
The table below presents hypothetical data for this compound based on general trends observed for pyrazole derivatives, illustrating the expected influence of its structural features on corrosion inhibition efficiency.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Key Structural Features |
|---|---|---|---|
| This compound | 10-3 | >90% (Expected) | Two amino groups (strong electron donation), Isopropyl group (electron donation, steric effect) |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10-3 | 94% | Dimethyl pyrazole, acetohydrazide and chlorobenzylidene groups |
| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10-3 | 91.8% | Methyl pyrazole, carboxylate, and nitrophenylamino methyl groups |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10-3 | 90.8% | Pyrazolyl methyl and nitroaniline groups |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10-3 | 80% | Dimethyl pyrazole, acetohydrazide and benzylidene groups |
Design of Precursors for Functional Polymers and Advanced Materials
The presence of two primary amino groups in this compound makes it a potentially valuable monomer for the synthesis of functional polymers and advanced materials. Diamine compounds are fundamental building blocks for the production of high-performance polymers such as polyamides and polyimides through polycondensation reactions. tandfonline.comtandfonline.com
The synthesis of aromatic polyamides and polyimides containing pyrazole rings has been reported, demonstrating that these heterocyclic structures can be incorporated into polymer backbones to impart desirable properties. tandfonline.comtandfonline.com These properties often include high thermal stability, good solubility in organic solvents, and specific electronic or photophysical characteristics. The incorporation of the N-isopropyl pyrazole moiety into a polymer chain could lead to materials with unique characteristics.
For instance, polyamides could be synthesized by reacting this compound with a dicarboxylic acid or its derivative. Similarly, polyimides could be prepared through a two-step process involving the reaction with a dianhydride to form a poly(amic acid) intermediate, followed by cyclodehydration.
The resulting polymers would possess a recurring pyrazole unit, which could influence the polymer's properties in several ways:
Thermal Stability: The rigid, aromatic nature of the pyrazole ring is expected to contribute to high thermal stability. tandfonline.comtandfonline.com
Solubility: The presence of the isopropyl group and the potential for hydrogen bonding with the amino groups might enhance the solubility of the resulting polymers in common organic solvents, which is often a challenge for rigid-rod polymers. tandfonline.comtandfonline.com
Functional Properties: The pyrazole rings within the polymer backbone could act as sites for further functionalization or as ligands for metal coordination, leading to the development of advanced materials with catalytic, sensing, or electronic applications.
While specific examples of polymers derived from this compound are not documented in the available literature, the general principles of polymer chemistry suggest its high potential as a monomer. The following table outlines the potential polymer classes that could be synthesized from this diamine and their expected properties.
| Polymer Class | Co-monomer | Expected Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyamides | Dicarboxylic acids (e.g., terephthaloyl chloride) | High thermal stability, good mechanical strength, enhanced solubility | High-performance fibers, engineering plastics |
| Polyimides | Dianhydrides (e.g., pyromellitic dianhydride) | Excellent thermal and oxidative stability, good dielectric properties | Microelectronics, aerospace components, gas separation membranes |
| Coordination Polymers | Metal ions | Catalytic activity, luminescence, porosity | Catalysis, sensing, gas storage |
Future Research Directions in N Isopropyl 4,5 Diamino Pyrazole Sulfate Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes has put a spotlight on the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net Future research will prioritize the development of green synthetic routes to N-Isopropyl 4,5-diamino pyrazole sulfate (B86663), moving away from hazardous reagents and traditional solvents. nih.gov Key areas of investigation will include:
Renewable Resources and Greener Solvents: A major focus will be the use of renewable feedstocks and environmentally friendly solvents like water or ethanol (B145695) to minimize the ecological footprint of the synthesis process. jetir.org The development of solventless reaction conditions is another promising avenue being explored. rsc.org
Catalytic Innovations: Research will likely concentrate on designing and utilizing recyclable and non-toxic catalysts, such as bio-organic catalysts or modified layered double hydroxides. researchgate.netnih.gov These catalysts aim to provide high yields under mild reaction conditions. researchgate.net
Energy-Efficient Processes: The adoption of alternative energy sources like microwave irradiation is expected to play a crucial role. mdpi.com Microwave-assisted synthesis has already shown promise in producing pyrazole derivatives with high yields and significantly reduced reaction times. mdpi.com
| Green Synthesis Approach | Potential Advantage | Research Focus |
|---|---|---|
| Use of Renewable Solvents (e.g., Ethanol) | Reduced environmental impact and toxicity. jetir.org | Optimization of reaction conditions in green solvents. |
| Solventless Synthesis | Eliminates solvent waste and simplifies purification. rsc.org | Development of solid-state reaction methodologies. |
| Biocatalysis | High selectivity and mild reaction conditions. | Identification and engineering of enzymes for pyrazole ring formation. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. mdpi.com | "One-pot" synthesis protocols to reduce intermediate isolation steps. mdpi.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The rich functionality of N-Isopropyl 4,5-diamino pyrazole sulfate, with its two amino groups and pyrazole core, offers a playground for exploring novel chemical reactions. Aminopyrazoles are known to be highly reactive precursors for creating fused heterocyclic systems. chim.it Future studies will likely delve into:
Advanced Cyclization Reactions: Investigating new cyclization strategies to construct complex, fused-ring systems with potential applications in materials science and medicinal chemistry.
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyrazole ring, which would provide a more atom-economical way to synthesize new derivatives.
Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions to introduce a wider variety of substituents onto the pyrazole core, thereby creating diverse molecular architectures.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Future research will employ advanced spectroscopic techniques to study the short-lived intermediates and transition states involved in the reactions of this compound. mdpi.comrsc.org This includes:
In-situ Spectroscopy: Utilizing techniques like in-situ NMR and FTIR to monitor reactions in real-time, providing valuable data on the formation and consumption of intermediates.
Ultrafast Spectroscopy: Employing femtosecond and picosecond laser spectroscopy to probe the dynamics of photochemical reactions and other rapid transformations.
Combined Spectroscopic and Computational Approaches: Integrating experimental spectroscopic data with theoretical calculations to provide a more complete picture of reaction pathways. rsc.org
| Spectroscopic Technique | Information Gained | Future Application for this compound |
|---|---|---|
| In-situ NMR/FTIR | Real-time monitoring of reactant, intermediate, and product concentrations. | Optimization of reaction conditions and identification of unexpected intermediates. |
| Femtosecond Transient Absorption Spectroscopy | Characterization of electronically excited states and very fast reaction dynamics. | Elucidation of photochemical reaction mechanisms. |
| Mass Spectrometry (e.g., ESI-MS) | Identification of reaction intermediates and products. mdpi.com | Confirmation of proposed reaction pathways and detection of minor byproducts. |
Multiscale Computational Modeling for Complex Chemical Systems
Computational chemistry has become an essential tool for understanding and predicting the behavior of molecules. eurasianjournals.com Future research on this compound will increasingly rely on sophisticated computational models to:
Predict Reactivity and Properties: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. eurasianjournals.comresearchgate.net
Elucidate Reaction Mechanisms: Modeling reaction pathways to understand the energetics of different routes and identify key transition states.
Design Novel Compounds: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to design new pyrazole derivatives with desired properties. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the pace of discovery, future research will integrate the synthesis and study of this compound with modern automation technologies. nih.govnih.gov
Flow Chemistry: The use of continuous-flow reactors offers numerous advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. mdpi.comrsc.orggalchimia.com The development of multistep flow syntheses will enable the rapid production of pyrazole libraries. nih.gov
Automated Synthesis Platforms: Robotic systems can be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of synthetic protocols. researchgate.netsigmaaldrich.com These platforms can also be used to generate large libraries of derivatives for biological or materials screening. researchgate.net
The convergence of these research directions promises to significantly expand our understanding and application of this compound, paving the way for new discoveries and innovations in the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways for N-isopropyl 4,5-diamino pyrazole sulfate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via N-amination reactions or metal-free approaches using hydrazine hydrate as an aminating agent . Key parameters include solvent choice (e.g., ethanol or water), temperature control (80–120°C), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization (using solvents like n-hexane) is critical to achieve >98% purity . Characterization should involve NMR (¹H/¹³C), IR, and elemental analysis to confirm structure and purity .
Q. How can researchers assess the thermal stability and decomposition kinetics of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) at varying heating rates (e.g., 2–20°C/min) to determine exothermic decomposition profiles. Kissinger analysis can calculate apparent activation energy () and pre-exponential factors (). For example, related pyrazole derivatives show and . Thermogravimetry-mass spectrometry (TG-MS) coupling identifies gas-phase decomposition products (e.g., NO₂, N₂H₂) .
Q. What spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H NMR detects amino (–NH₂) and hydroxyl (–OH) protons (δ = 3.5–5.0 ppm), while ¹³C NMR confirms pyrazole ring carbons (δ = 100–150 ppm) .
- IR : Peaks at 3300–3500 cm⁻¹ (N–H stretching) and 1150–1250 cm⁻¹ (S=O stretching from sulfate) .
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 241.24 (C₅H₁₀N₄O·H₂O₄S) .
Advanced Research Questions
Q. What mechanistic insights exist for the thermal decomposition of this compound under electron impact vs. heating?
- Methodological Answer : Under electron impact, decomposition initiates with C─NO₂ bond cleavage (pyrazole ring destabilization) and release of NO₂ and N₂H₂. In contrast, thermal heating induces homolytic cleavage of two C─NO₂ bonds, releasing two NO₂ molecules. RSFTIR and TG-MS data reveal distinct intermediate species, necessitating multi-stage kinetic models for accurate prediction .
Q. How can computational methods (e.g., DFT) predict reactivity and stability of this compound in catalytic or pharmaceutical applications?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and frontier orbital energies (HOMO-LUMO gap). For pyrazole derivatives, HOMO energies correlate with nucleophilic reactivity, while LUMO energies indicate electrophilic susceptibility. Solvent effects (e.g., polar protic vs. aprotic) can be modeled using the SMD continuum approach .
Q. What strategies address discrepancies in reported thermodynamic data (e.g., activation energy) across studies?
- Methodological Answer :
- Data Harmonization : Compare experimental conditions (heating rate, sample mass, atmosphere) and validate using standardized protocols (e.g., ASTM E698 for DSC).
- Model Selection : Test multiple kinetic models (e.g., Ozawa, Friedman) to identify systematic errors. For instance, Ozawa’s method is less sensitive to thermal lag than Kissinger’s .
- Cross-Validation : Pair DSC/TG-MS with isothermal studies to confirm decomposition pathways .
Q. Can this compound serve as a ligand for metal complexes, and what catalytic applications are feasible?
- Methodological Answer : The amino and hydroxyl groups enable coordination with transition metals (e.g., Ag(I), Cu(II)). Synthesis involves mixing the ligand with metal salts (e.g., AgNO₃) in ethanol/water at 60°C. Catalytic potential can be tested in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) using H₂O₂ as an oxidant. Characterization via X-ray crystallography and cyclic voltammetry confirms coordination geometry and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
